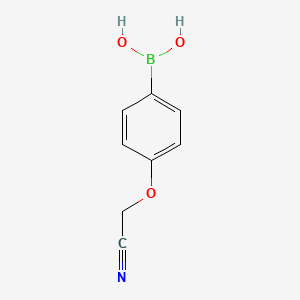

(4-(Cyanomethoxy)phenyl)boronic acid

Übersicht

Beschreibung

(4-(Cyanomethoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of (4-(Cyanomethoxy)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: (4-(Cyanomethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to phenols or quinones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Halogenation or nitration of the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Drug Delivery Systems

(4-(Cyanomethoxy)phenyl)boronic acid has been investigated for its potential in drug delivery systems, particularly for targeting cancer cells. The compound can be conjugated with chitosan nanoparticles to enhance their targeting ability due to the interaction between phenylboronic acid groups and over-expressed sialic acid residues on cancer cells. Studies have shown that these conjugated nanoparticles exhibit superior efficacy in restricting tumor growth and prolonging survival in tumor-bearing mice .

Case Study: Chitosan Nanoparticles

- Objective : To evaluate the effectiveness of phenylboronic acid-decorated chitosan nanoparticles in drug delivery.

- Method : Doxorubicin was loaded into the nanoparticles, and their spatiotemporal distributions were assessed.

- Results : The nanoparticles demonstrated enhanced cellular uptake and targeted delivery to tumor sites, resulting in improved therapeutic outcomes compared to non-decorated counterparts .

1.2 Glucose-Sensitive Drug Delivery

The compound's ability to reversibly bind with diols allows it to function as a glucose-sensitive moiety. This property is particularly useful for developing insulin delivery systems that respond to glucose levels in the body. Research has shown that insulin-loaded nanoparticles utilizing this compound can release insulin more effectively at higher glucose concentrations, providing a controlled release mechanism .

Anticancer Activity

This compound has been studied for its anticancer properties, similar to other boronic acids. These compounds can inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Proteasome Inhibition

- Objective : To assess the anticancer activity of this compound derivatives.

- Method : In vitro studies on various cancer cell lines were conducted.

- Results : The derivatives exhibited significant cytotoxicity, suggesting potential as therapeutic agents against cancer .

Antibacterial Properties

Boronic acids, including this compound, have shown antibacterial activity by inhibiting bacterial biofilm formation and disrupting bacterial cell functions.

Case Study: Biofilm Inhibition

- Objective : To evaluate the effectiveness of this compound in preventing biofilm formation by Pseudomonas aeruginosa.

- Method : Bacterial cultures were treated with varying concentrations of the compound.

- Results : Significant reduction in biofilm formation was observed, indicating its potential as an antibacterial agent .

Molecular Recognition and Sensing

The unique chemical properties of this compound allow it to act as a molecular receptor for various biomolecules, making it useful in sensor applications.

Case Study: Glucose Sensors

- Objective : To develop a glucose sensor utilizing this compound.

- Method : The compound was integrated into sensor designs to detect glucose levels.

- Results : The sensors demonstrated high sensitivity and specificity for glucose detection, showcasing the compound's utility in biomedical diagnostics .

Material Science Applications

In addition to its biomedical uses, this compound can be incorporated into polymeric materials for enhanced properties such as flame retardancy and mechanical strength.

| Application | Material Type | Benefits |

|---|---|---|

| Flame Retardant Materials | Boron-based polymers | Enhanced fire resistance |

| Biocompatible Materials | Chitosan composites | Improved drug delivery capabilities |

Wirkmechanismus

The mechanism of action of (4-(Cyanomethoxy)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and synthetic processes. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, facilitating the formation of stable complexes .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 4-Carboxyphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Comparison: (4-(Cyanomethoxy)phenyl)boronic acid is unique due to the presence of the cyanomethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Biologische Aktivität

(4-(Cyanomethoxy)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their unique ability to interact with diols and play significant roles in various biological processes. This article explores the biological activities of this compound, focusing on its effects on cellular structures, its role in cancer treatment, and its interactions with different biological systems.

Boronic acids can form reversible covalent bonds with cis-diols found in carbohydrates, nucleic acids, and proteins. This property is crucial for their biological activity. The interaction disrupts borate-dependent cross-links that maintain cellular integrity, particularly in plant cells. Research indicates that boronic acids can induce responses similar to boron deficiency, affecting cell structure and function significantly .

1. Effects on Plant Cells

Studies have shown that boronic acids can disrupt cytoplasmic strands and cause morphological changes in plant cells. For instance, treatment with 3-nitrophenylboronic acid resulted in severe disruption of cytoplasmic strands within Nicotiana tabacum cells, leading to the collapse of the nucleus and significant cell death . The degree of cellular disruption was proportional to the binding strength of the specific boronic acid used.

2. Antitumor Activity

The potential of this compound in cancer therapy has been explored through its incorporation into nanoparticles for targeted drug delivery. Phenylboronic acid-decorated nanoparticles demonstrated superior efficacy in inhibiting tumor growth compared to non-decorated counterparts. These nanoparticles showed enhanced penetration and accumulation within tumor tissues, leading to prolonged survival times in tumor-bearing mice . The mechanism involves the interaction between phenylboronic acid groups and sialic acid residues overexpressed on cancer cells, facilitating targeted delivery .

3. Effects on Cyanobacteria

Research has indicated that certain boronic acids can influence the growth and pigment biosynthesis of cyanobacteria. For example, phenylboronic acid inhibited the growth of halophilic cyanobacteria in a dose-dependent manner while stimulating carotenoid production at lower concentrations . This duality suggests that this compound may similarly modulate metabolic pathways in these organisms.

Data Tables

| Compound | Biological Effect | Concentration | Organism |

|---|---|---|---|

| 3-Nitrophenylboronic Acid | Disruption of cytoplasmic strands | 0.1 mM | Nicotiana tabacum |

| Phenylboronic Acid | Inhibition of growth | 1.0 mM | Halophilic cyanobacteria |

| Phenylboronic Acid Nanoparticles | Tumor growth inhibition | Various | Tumor-bearing mice |

Case Study 1: Tumor Targeting with Boronic Acid Nanoparticles

A study demonstrated that nanoparticles decorated with phenylboronic acid significantly restricted tumor growth in mice models. The study utilized chitosan nanoparticles modified with phenylboronic acid to enhance targeting capabilities towards cancer cells. The results indicated a marked improvement in drug delivery efficiency and therapeutic outcomes compared to conventional methods .

Case Study 2: Disruption of Cellular Structures

In a controlled experiment involving Nicotiana tabacum cells treated with various boronic acids, it was observed that compounds like 3-nitrophenylboronic acid caused extensive cellular disruption within hours. This study highlighted the potential for using boronic acids as tools to investigate cellular mechanisms related to boron function .

Eigenschaften

IUPAC Name |

[4-(cyanomethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPNYHKHSLHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620078 | |

| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-23-5 | |

| Record name | B-[4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyanomethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.